molecular formula C18H22Cl2N4O B12122824 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride CAS No. 89459-02-9

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride

Cat. No.: B12122824
CAS No.: 89459-02-9
M. Wt: 381.3 g/mol
InChI Key: AZVUMZINIXQUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This specific compound has been studied for its potential use in cancer treatment due to its ability to intercalate into DNA and inhibit topoisomerase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with acridine, which is a tricyclic aromatic compound.

    Nitration: Acridine is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Carboxylation: The amino group is then carboxylated to form the carboxamide derivative.

    Dimethylaminoethylation: The carboxamide derivative is then reacted with 2-(dimethylamino)ethyl chloride to introduce the dimethylaminoethyl group.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: N-oxides of the compound.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted acridine derivatives.

Scientific Research Applications

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating into DNA, it disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This action is particularly effective against rapidly dividing cancer cells. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
  • 9-amino-DACA
  • 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide

Uniqueness

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and topoisomerase inhibition. Compared to similar compounds, it shows a higher degree of antitumor activity and better pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .

Properties

CAS No.

89459-02-9

Molecular Formula

C18H22Cl2N4O

Molecular Weight

381.3 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C18H20N4O.2ClH/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14;;/h3-9H,10-11H2,1-2H3,(H2,19,21)(H,20,23);2*1H

InChI Key

AZVUMZINIXQUTO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N.Cl.Cl

Related CAS

89459-43-8 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.